molecular formula C17H20O5S B054956 (R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate CAS No. 23214-66-6

(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Cat. No.: B054956
CAS No.: 23214-66-6
M. Wt: 336.4 g/mol
InChI Key: HBMUWOSOGHUWSS-MRXNPFEDSA-N
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Description

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate typically involves the reaction of ®-3-(Benzyloxy)-2-hydroxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (dimethylformamide).

Major Products

    Oxidation: Formation of ®-3-(Benzyloxy)-2-oxopropyl 4-methylbenzenesulfonate.

    Reduction: Formation of ®-3-(Benzyloxy)-2-hydroxypropyl benzyl ether.

    Substitution: Formation of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonamide or corresponding thiol derivatives.

Scientific Research Applications

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the hydroxypropyl group can participate in hydrogen bonding with active site residues. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonamide
  • ®-3-(Benzyloxy)-2-hydroxypropyl benzyl ether
  • ®-3-(Benzyloxy)-2-oxopropyl 4-methylbenzenesulfonate

Uniqueness

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both a benzyloxy and a hydroxypropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUWOSOGHUWSS-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545778
Record name (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23214-66-6
Record name (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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